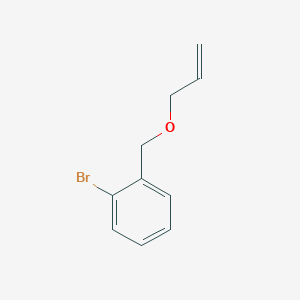

Allyl 2-bromobenzyl ether

Vue d'ensemble

Description

Allyl 2-bromobenzyl ether: is an organic compound with the molecular formula C10H11BrO . It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a benzyl ether moiety, where the benzyl group is substituted with a bromine atom at the ortho position. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Williamson Ether Synthesis: This method involves the reaction of 2-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Alkylation of Phenols: Another method involves the alkylation of 2-bromophenol with allyl bromide in the presence of a base like potassium carbonate. This reaction can be carried out in a polar aprotic solvent such as acetone or dimethylformamide.

Industrial Production Methods: Industrial production of allyl 2-bromobenzyl ether may involve large-scale Williamson ether synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Claisen Rearrangement

Heating allyl 2-bromobenzyl ether to 250°C induces a -sigmatropic rearrangement, forming 6-allyl-2-bromo-cyclohexadienone , which tautomerizes to 2-bromo-6-allylphenol (ortho-allylphenol derivative) .

-

Mechanism : Concerted six-membered cyclic transition state involving allyl group migration.

-

Key Data :

Nucleophilic Substitution

The bromine atom at the ortho position undergoes SₙAr (nucleophilic aromatic substitution) under basic conditions. For example:

-

Reagents : KOtBu (potassium tert-butoxide), DMSO, 80°C.

-

Products : Substitution with nucleophiles (e.g., –OH, –OR, –NH₂) .

-

Example Reaction :

Acidic Cleavage

Treatment with HBr or HI cleaves the ether bond via an Sₙ2 mechanism :

-

Primary Pathway : Protonation of the ether oxygen, followed by halide attack at the less hindered allyl group .

-

Products :

Reductive Intramolecular Cyclization

Under electrochemical conditions, this compound undergoes reductive cyclization to form 2-bromo-1,2-dihydronaphthalene via a radical intermediate :

-

Conditions : –1.5 V (vs. Ag/AgCl), Pt electrode, DMF.

-

Detection : Spin-trapping with DMPO (5,5-dimethyl-1-pyrroline N-oxide) confirms radical formation via EPR spectroscopy .

Oxidation Reactions

The allyl group is susceptible to oxidation:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) yields 2-bromobenzyl glycidyl ether (epoxide) .

-

Dihydroxylation : Osmium tetroxide (OsO₄) forms a vicinal diol derivative .

Oxidizing Agent Product Yield m-CPBA Epoxide 65–75% OsO₄ Vicinal diol 60–70%

Benzylic Bromination

NBS (N-bromosuccinamide) selectively brominates the benzylic position under radical initiation (light or AIBN) :

Reaction Comparison Table

Mechanistic Highlights

-

Radical Pathways : Electrochemical and bromination reactions proceed via radical intermediates, as validated by EPR and spin-trapping studies .

-

Steric Effects : The bulky bromine substituent directs regioselectivity in substitution and rearrangement reactions .

-

Electronic Effects : The electron-withdrawing bromine enhances electrophilicity at the ortho position, facilitating nucleophilic attack .

This comprehensive analysis underscores the compound’s versatility in organic synthesis, with applications ranging from pharmaceuticals to materials science.

Applications De Recherche Scientifique

Chemical Synthesis

1. Synthesis of Complex Molecules

Allyl 2-bromobenzyl ether serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It is particularly valued for its ability to undergo various chemical transformations that facilitate the construction of more intricate structures .

2. Catalysis Studies

This compound is utilized in catalysis studies, especially in electron paramagnetic resonance (EPR) spectroscopy. Researchers employ it to investigate catalytic mechanisms and reaction intermediates, providing insights into the dynamics of chemical reactions .

3. Claisen Rearrangement

this compound can participate in Claisen rearrangement reactions, where it is transformed into ortho-allylphenol derivatives. This transformation is catalyzed by zinc and is significant for creating compounds with desired functional properties .

Biological and Medicinal Applications

1. Drug Development

The compound is under investigation for its potential role in drug development, particularly targeting specific molecular pathways involving brominated aromatic compounds. Its unique structure may contribute to the efficacy of new therapeutic agents .

2. Protective Group in Organic Synthesis

In organic chemistry, allyl ethers are commonly used as protecting groups for alcohols due to their stability under both acidic and basic conditions. This property allows for selective reactions while preserving functional groups .

Industrial Applications

1. Polymer Chemistry

this compound finds applications in polymer chemistry, where it is used in the synthesis of polymers and copolymers that exhibit enhanced mechanical strength or flame retardancy. The incorporation of this ether into polymer matrices can significantly alter their physical properties .

2. Electrosynthesis

Recent studies have highlighted the use of this compound in electrosynthesis processes. This method offers an environmentally friendly approach to producing organic compounds by utilizing electrochemical techniques to drive reactions that would otherwise require harsher conditions .

Case Study 1: Reductive Intramolecular Cyclisation

A notable study explored the reductive intramolecular cyclisation of this compound using EPR spectroscopy to identify radical intermediates formed during the reaction. The findings demonstrated a clear mechanism involving radical species, emphasizing the compound's utility in understanding complex reaction pathways .

Case Study 2: Electrocatalytic Research

Another significant investigation focused on developing an innovative electrode design for EPR studies related to electrocatalysis involving this compound. This research aimed at optimizing the detection of intermediates during electrochemical transformations, showcasing the compound's relevance in modern electrochemical synthesis methodologies .

Mécanisme D'action

Mechanism of Action: The mechanism by which allyl 2-bromobenzyl ether exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzyl carbon. In oxidation reactions, the allyl group is transformed into an epoxide or diol through the addition of oxygen atoms. The Claisen rearrangement involves a concerted mechanism where the allyl group migrates to the ortho position of the benzene ring, forming a new carbon-carbon bond.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets the bromine atom, facilitating its replacement by a nucleophile.

Oxidation: Targets the allyl group, leading to the formation of epoxides or diols.

Claisen Rearrangement: Involves the migration of the allyl group to the ortho position of the benzene ring.

Comparaison Avec Des Composés Similaires

Allyl Phenyl Ether: Similar structure but lacks the bromine atom on the benzene ring.

2-Bromobenzyl Alcohol: Contains the bromine atom but lacks the allyl group.

Allyl Benzyl Ether: Similar structure but lacks the bromine atom on the benzene ring.

Uniqueness: Allyl 2-bromobenzyl ether is unique due to the presence of both the allyl group and the bromine atom on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

Allyl 2-bromobenzyl ether (chemical formula: C₉H₉BrO) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an allyl group (CH₂=CH-CH₂-) attached to a benzyl ether moiety, where the benzyl group is substituted with a bromine atom. The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Williamson Ether Synthesis : This involves the reaction of 2-bromobenzyl alcohol with allyl bromide in the presence of a strong base (e.g., sodium hydride) in an aprotic solvent like dimethyl sulfoxide.

- Alkylation of Phenols : Another method includes alkylating 2-bromophenol with allyl bromide using a base like potassium carbonate in polar aprotic solvents such as acetone.

The primary mode of action for this compound involves its interaction with biological membranes and cellular components. The compound exhibits properties that can disrupt cell membranes, leading to cell lysis and death in certain bacterial strains. This is particularly relevant in its antibacterial activity, where it may inhibit lipid peroxidation and induce reactive oxygen species (ROS) generation, resulting in compromised membrane integrity .

Biological Activity Overview

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; disrupts membrane integrity. |

| Antiproliferative | Exhibits activity in cancer cell lines, inhibiting cell proliferation. |

| Enzyme Inhibition | Potential to inhibit specific enzymes involved in cellular pathways. |

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antimicrobial properties against Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL for certain bacterial strains, indicating potent activity .

- Antiproliferative Effects : In vitro studies have shown that compounds similar to this compound exhibit antiproliferative effects in breast cancer cell lines (MCF-7). These compounds were found to interact with tubulin, leading to cell cycle arrest and apoptosis .

- Mechanistic Insights : The compound has been studied using electron paramagnetic resonance (EPR) spectroscopy to identify radical intermediates during its reactions. This research provides insights into the compound's reactivity and potential pathways for biological activity .

Pharmacokinetics and Safety

The pharmacokinetic profile of this compound suggests moderate absorption characteristics. Its boiling point is reported at approximately 251-252 °C, with a density of 1.327 g/mL at 25 °C . Safety assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its toxicity and long-term effects.

Future Directions

Research on this compound is ongoing, focusing on:

- Drug Development : Exploring its potential as a lead compound for new antibacterial or anticancer therapies.

- Mechanistic Studies : Further elucidating the pathways through which it exerts its biological effects.

- Formulation Studies : Investigating optimal formulations for enhancing bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

1-bromo-2-(prop-2-enoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6H,1,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVJSBVYPDCMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518805 | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87280-01-1 | |

| Record name | 1-Bromo-2-[(2-propen-1-yloxy)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87280-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-{[(prop-2-en-1-yl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.